molecular formula C13H9BrF2 B6287217 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene CAS No. 2586126-26-1

1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene

Cat. No.: B6287217
CAS No.: 2586126-26-1
M. Wt: 283.11 g/mol
InChI Key: VVPKMBGEDLUKHG-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene can be achieved through several organic reactions. One common method involves the bromination of 3-fluoro-5-(4-fluorobenzyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the bromine atom.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted aromatic compounds can be formed.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

    Reduction Products: The corresponding hydrogenated aromatic compound is formed upon reduction.

Scientific Research Applications

1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.

    Agrochemicals: It may be used in the synthesis of agrochemical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene in chemical reactions involves the activation of the benzene ring through the presence of electron-withdrawing groups (bromine and fluorine). This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluorobenzyl group

Properties

IUPAC Name

1-bromo-3-fluoro-5-[(4-fluorophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2/c14-11-6-10(7-13(16)8-11)5-9-1-3-12(15)4-2-9/h1-4,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPKMBGEDLUKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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